N-(2-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

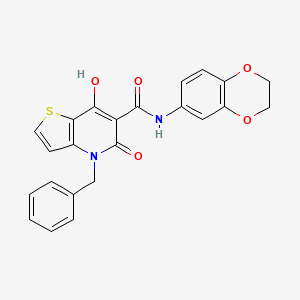

N-(2-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide (abbreviated as FMBA) is a benzotriazole derivative that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Antibacterial Applications

The compound has shown promise as an antibacterial agent, particularly in inhibiting bacterial biofilm growth. Biofilms are structures that bacteria form to protect themselves from external threats, including antibiotics. The compound’s efficacy was demonstrated against pathogenic strains such as Escherichia coli and Bacillus subtilis, with significant biofilm growth inhibition observed .

Alzheimer’s Disease Therapy

Alzheimer’s disease is a debilitating neurodegenerative condition for which there is no cure. This compound has been synthesized with the aim of treating Alzheimer’s disease. It acts as a cholinesterase enzyme inhibitor, which is a common target for Alzheimer’s medications. The inhibition activity of the synthesized molecules suggests potential therapeutic effects against this disease .

Hemolytic Activity

In addition to its antibacterial properties, the compound has been studied for its hemolytic activity. Hemolysis refers to the destruction of red blood cells, which can release hemoglobin into the blood. The compound exhibited mild cytotoxicity, indicating that it might be used as a safe antibacterial agent without causing significant damage to red blood cells .

Anti-inflammatory Properties

Compounds with benzodioxane fragments, such as this one, have been identified as having anti-inflammatory properties. Inflammation is a biological response to harmful stimuli and is a key feature in many diseases. By reducing inflammation, this compound could potentially be used to treat various inflammatory conditions .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including cholinesterases and lipoxygenase. Enzyme inhibitors are often used as drugs to treat diseases by reducing the activity of specific enzymes involved in disease progression .

Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This compound, with its benzodioxane moiety, has shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Anti-hepatotoxic Effects

The compound’s benzodioxane ring system is similar to that found in silybin, a major component of silymarin, which is known for its anti-hepatotoxic (liver-protecting) properties. Therefore, this compound could potentially be used to protect the liver from various toxins .

CNS-Related Activity

Some derivatives of sulfonamide, which is part of this compound’s structure, exhibit central nervous system (CNS)-related activity. This opens up possibilities for the compound to be used in treating CNS disorders or conditions .

作用機序

Target of Action

Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease , suggesting that they may target enzymes related to this condition, such as cholinesterase .

Mode of Action

It is known that similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound may interact with these enzymes, inhibiting their activity and potentially altering biochemical pathways related to their function.

Pharmacokinetics

It is known that similar compounds, known as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

特性

IUPAC Name |

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c26-20-19(22(27)24-15-6-7-17-18(12-15)30-10-9-29-17)23(28)25(16-8-11-31-21(16)20)13-14-4-2-1-3-5-14/h1-8,11-12,26H,9-10,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXQCMOMIMRPQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2932389.png)

![4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2932394.png)

![2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2932395.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2932397.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2932402.png)

![6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2932404.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2932411.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2932412.png)